molecular formula C7H5NO4 B13441898 3-Formyl-2-hydroxyisonicotinic acid

3-Formyl-2-hydroxyisonicotinic acid

Cat. No.: B13441898
M. Wt: 167.12 g/mol
InChI Key: DFQSQAKLXAKBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2-hydroxyisonicotinic acid: is an organic compound with a unique structure that includes both a formyl group and a hydroxyl group attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-hydroxyisonicotinic acid typically involves the formylation of 2-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 3-Carboxy-2-hydroxyisonicotinic acid.

    Reduction: 3-Hydroxymethyl-2-hydroxyisonicotinic acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-Formyl-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Formyl-2-hydroxyisonicotinic acid in biological systems is not fully understood. it is believed to interact with various molecular targets through its formyl and hydroxyl groups. These interactions may involve hydrogen bonding, coordination with metal ions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-2-hydroxyisonicotinic acid is unique due to the presence of both a formyl and a hydroxyl group on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

3-formyl-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-2-8-6(5)10/h1-3H,(H,8,10)(H,11,12)

InChI Key

DFQSQAKLXAKBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.